molecular formula C13H12N2O3S B4976724 (5Z)-1-methyl-5-[(4-methylsulfanylphenyl)methylidene]-1,3-diazinane-2,4,6-trione

(5Z)-1-methyl-5-[(4-methylsulfanylphenyl)methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B4976724
M. Wt: 276.31 g/mol
InChI Key: WIZCRUUGHPJDMK-YFHOEESVSA-N
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Description

(5Z)-1-methyl-5-[(4-methylsulfanylphenyl)methylidene]-1,3-diazinane-2,4,6-trione is a synthetic organic compound characterized by its unique structure, which includes a diazinane ring and a methylsulfanylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-1-methyl-5-[(4-methylsulfanylphenyl)methylidene]-1,3-diazinane-2,4,6-trione typically involves the reaction of 4-methylsulfanylbenzaldehyde with 1-methyl-1,3-diazinane-2,4,6-trione under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to optimize yield and efficiency. For instance, the use of a packed-bed reactor with a suitable catalyst and solvent combination can enhance the production process. The optimal conditions for industrial synthesis would include precise control of temperature, pressure, and reactant flow rates to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(5Z)-1-methyl-5-[(4-methylsulfanylphenyl)methylidene]-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl group can be replaced by other nucleophiles, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at low temperatures.

    Substitution: Halides in the presence of a base, such as sodium hydroxide, in an organic solvent like dichloromethane.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

(5Z)-1-methyl-5-[(4-methylsulfanylphenyl)methylidene]-1,3-diazinane-2,4,6-trione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (5Z)-1-methyl-5-[(4-methylsulfanylphenyl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways, which can lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: An organic compound with a benzyl group attached to an amine functional group.

    2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand for chelating metal ions.

Uniqueness

(5Z)-1-methyl-5-[(4-methylsulfanylphenyl)methylidene]-1,3-diazinane-2,4,6-trione is unique due to its specific structural features, such as the diazinane ring and the methylsulfanylphenyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

(5Z)-1-methyl-5-[(4-methylsulfanylphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S/c1-15-12(17)10(11(16)14-13(15)18)7-8-3-5-9(19-2)6-4-8/h3-7H,1-2H3,(H,14,16,18)/b10-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIZCRUUGHPJDMK-YFHOEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(C=C2)SC)C(=O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C\C2=CC=C(C=C2)SC)/C(=O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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